6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one
CAS No.:
Cat. No.: VC17943319
Molecular Formula: C20H17NO6
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO6 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one |
| Standard InChI | InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3 |
| Standard InChI Key | IYGYMKDQCDOMRE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bicuculline’s structure comprises a fused isoquinoline-benzodioxole framework with stereochemical complexity. The IUPAC name, 6-(6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g] benzodioxol-8-one, reflects its bicyclic system containing two dioxole rings and a tetrahydroisoquinoline moiety. The stereochemistry is critical, with the (6R,5S) configuration determining its biological activity . The canonical SMILES string, CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3, illustrates the spatial arrangement of oxygen-containing heterocycles and the methyl-substituted nitrogen.
Table 1: Physicochemical Properties of Bicuculline
Stereochemical and Spectroscopic Features
The compound’s stereochemistry influences its receptor affinity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (6R,5S) configuration, which is essential for binding to GABAₐ receptors . Mass spectrometry data reveal a precursor ion at m/z 368.0 and a product ion at m/z 307.1, consistent with fragmentation patterns of its lactone and methylisoquinoline groups .
Pharmacological Profile and Mechanisms of Action
GABAₐ Receptor Antagonism
Bicuculline’s primary mechanism involves competitive inhibition of GABAₐ receptors, with a half-maximal inhibitory concentration (IC₅₀) of 2 μM . By binding to the GABA recognition site, it prevents chloride ion influx, thereby reducing neuronal hyperpolarization and enhancing excitatory signaling . This antagonism underlies its convulsant effects but also provides a tool for studying GABAergic neurotransmission.
Modulation of Calcium-Activated Potassium Channels
Beyond GABA receptors, bicuculline inhibits small-conductance calcium-activated potassium (SK) channels . This dual activity complicates its pharmacological profile, as SK channel blockade prolongs action potentials and exacerbates neuronal excitability, potentially contributing to seizure induction .
Table 2: Pharmacological Effects of Bicuculline
Pharmacokinetics and Biodistribution
Absorption and Bioavailability
In rodent models, bicuculline exhibits rapid absorption following intravenous administration, with a time to maximum concentration (Tₘₐₓ) of 0.25 hours . Oral bioavailability is notably low (<20%), attributed to first-pass metabolism and poor intestinal permeability .
Tissue Distribution
Bicuculline preferentially distributes to the kidney, liver, and brain, with brain concentrations sufficient to cross the blood-brain barrier . This distribution aligns with its convulsant effects and potential neurotoxicity.
Table 3: Pharmacokinetic Parameters in Rats (IV Administration)
| Parameter | Value | Source |
|---|---|---|
| Half-life (t₁/₂) | 1.6 hours | |
| AUC(0–t) | 109.0 ng/mL·h | |
| Cₘₐₓ | 40 ng/mL | |
| Clearance | 144.5 L/h/kg |
Research Applications and Experimental Models
Seizure Induction and Epilepsy Studies
Bicuculline is widely used to model generalized seizures in rodents. Intravenous administration of 1.2 mg/kg in rats induces tonic-clonic seizures within minutes, which can be terminated by benzodiazepines like diazepam . These models facilitate the study of ictogenesis and antiepileptic drug screening.
Neurochemical Mapping
The compound’s ability to modulate immediate early genes (e.g., c-FOS, KROX-24) makes it valuable for mapping neuronal activation patterns post-seizure . Peak expression of these markers occurs 2–4 hours after seizure onset, correlating with synaptic reorganization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume